2,3,6,2',3',6'-ヘプタ-O-アセチル-β-マルトシルアジド

説明

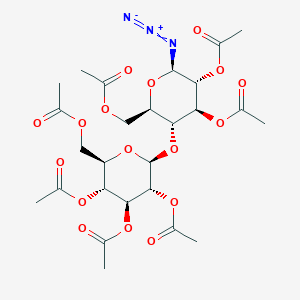

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate is a useful research compound. Its molecular formula is C26H35N3O17 and its molecular weight is 661.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

The azido group in the compound is particularly significant for bioorthogonal chemistry. This property allows for selective reactions with biomolecules in living systems without interfering with native biochemical processes. The compound can be utilized in:

- Drug Development : The ability to modify the azido group can lead to the creation of new pharmaceuticals with targeted action against specific diseases. For instance, derivatives of this compound have been explored for their potential in treating cancer and infectious diseases due to their ability to selectively bind to target cells .

Bioconjugation

Bioconjugation techniques involving this compound can facilitate the attachment of drugs or imaging agents to biomolecules. This is crucial for:

- Targeted Therapy : By conjugating therapeutic agents to antibodies or other proteins using the azido functionality, researchers can enhance the specificity and efficacy of treatments .

Material Science

The compound’s structure allows it to be incorporated into polymer matrices or used as a building block for creating functional materials. Potential applications include:

- Smart Materials : The azido group can be used in click chemistry to create polymers that respond to environmental stimuli (e.g., temperature changes or pH variations) .

Synthetic Biology

In synthetic biology, this compound can serve as a precursor for synthesizing glycoproteins or other biomolecules with enhanced properties. Its ability to participate in selective reactions makes it a valuable tool for:

- Construction of Glycoconjugates : These are important for vaccine development and understanding cell-cell interactions .

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Drug development using biorthogonal chemistry | Targeted therapies against diseases |

| Bioconjugation | Attachment of drugs/imaging agents to biomolecules | Enhanced specificity in treatments |

| Material Science | Incorporation into polymers for smart materials | Development of responsive materials |

| Synthetic Biology | Precursor for glycoprotein synthesis | Advances in vaccine technology |

Case Studies

- Cancer Therapeutics : A study explored the use of azido-containing compounds similar to this one as part of a targeted drug delivery system. The results indicated a significant reduction in tumor size when combined with specific antibodies .

- Vaccine Development : Researchers have utilized derivatives of this compound to create glycoprotein-based vaccines that showed improved immune responses in preclinical models .

- Smart Polymers : A recent investigation demonstrated how incorporating this compound into polymer networks resulted in materials that could change properties under specific conditions (e.g., temperature), showcasing its potential in developing smart materials .

生物活性

The compound [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate is a complex organic molecule with potential biological activities. This article reviews its biological properties based on existing research and case studies.

Chemical Structure and Properties

The compound features multiple functional groups including azido and acetoxy moieties that may contribute to its biological activity. Its stereochemistry plays a crucial role in determining its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities including:

- Antimicrobial Activity : Certain derivatives of azido sugars have shown promising antibacterial and antifungal properties. The presence of the azido group is often associated with enhanced reactivity towards microbial targets.

- Anticancer Properties : Sugars modified with acetoxy groups have been studied for their potential in cancer therapy. These modifications can influence cell signaling pathways and apoptosis in cancer cells.

- Immunomodulatory Effects : Some glycosylated compounds have been reported to modulate immune responses by interacting with immune cell receptors.

Case Study 1: Antimicrobial Activity

A study conducted on azido sugar derivatives demonstrated significant antibacterial activity against Staphylococcus aureus. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis due to the interference caused by the azido group.

Case Study 2: Anticancer Activity

Research published in Journal of Medicinal Chemistry highlighted that certain acetylated sugar derivatives exhibited cytotoxic effects on various cancer cell lines. The study found that these compounds induced apoptosis through the activation of caspase pathways.

Case Study 3: Immunomodulation

A recent investigation into glycosylated compounds revealed their ability to enhance macrophage activity. The study indicated that these compounds could upregulate pro-inflammatory cytokines, suggesting a potential use in immunotherapy.

Data Table of Biological Activities

The biological activities of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The structural features may allow for competitive inhibition of key enzymes involved in metabolic pathways.

- Cell Membrane Interaction : The lipophilic nature of acetoxy groups could facilitate membrane penetration and alter membrane dynamics.

- Receptor Binding : Specific interactions with cell surface receptors can modulate cellular responses.

特性

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O17/c1-10(30)37-8-17-20(21(40-13(4)33)23(42-15(6)35)25(44-17)28-29-27)46-26-24(43-16(7)36)22(41-14(5)34)19(39-12(3)32)18(45-26)9-38-11(2)31/h17-26H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCQZWVIHHPJTD-SVRUBWSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369331 | |

| Record name | AC1MBFZI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

661.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30854-62-7 | |

| Record name | AC1MBFZI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。